![molecular formula C11H14N2O2S B2673481 3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239779-71-5](/img/structure/B2673481.png)
3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They have been found to exhibit a broad spectrum of biological activities, including antitumor, analgesic, antibacterial, and fungicidal activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves multicomponent reactions . For example, one method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Molecular Structure Analysis
Thieno[3,2-d]pyrimidines have a five-membered thiophene ring fused with a six-membered pyrimidine ring . The exact molecular structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines can vary widely depending on the specific substituents present . For instance, the presence of certain functional groups can influence the reactivity and selectivity of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on the specific substituents present. For example, the presence of certain functional groups can influence properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have drawn significant interest due to their antiproliferative properties. Certain derivatives of this class exhibit potent antiproliferative effects, making them promising candidates for cancer research and therapy . Researchers have explored their impact on cell growth inhibition and apoptosis induction.
Antimicrobial Properties
Some pyrido[2,3-d]pyrimidines demonstrate antimicrobial activity against bacteria, fungi, and viruses. These compounds could potentially serve as novel antimicrobial agents, contributing to the fight against infectious diseases .
Anti-Inflammatory and Analgesic Effects
Derivatives of pyrido[2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and alleviate pain, making them relevant in drug development .
Hypotensive Activity
Certain pyrido[2,3-d]pyrimidines exhibit hypotensive effects, influencing blood pressure regulation. Researchers have explored their potential as antihypertensive agents .
Antihistamine Properties
Derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one have been studied as antihistamines. These compounds may interact with histamine receptors, providing insights for allergy and immune-related research .
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
4-Aminopyrido[2,3-d]pyrimidin-5-one derivatives have been identified as PI3K inhibitors. PI3K plays a crucial role in cell signaling pathways, making these compounds relevant in cancer and metabolic disorder research .
Protein Tyrosine Kinase Inhibition
Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have shown inhibitory effects on protein tyrosine kinases. These compounds may impact cell signaling and have implications in cancer therapy .
Cyclin-Dependent Kinase (CDK) Inhibition
Compound CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as a CDK inhibitor. CDKs regulate cell cycle progression, and targeting them is relevant in cancer treatment .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylbutyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHLMCCWBMUSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2673398.png)
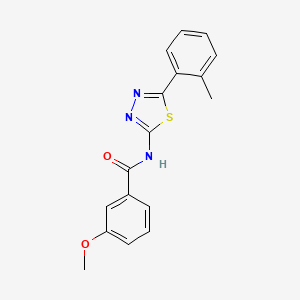
![3-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2673401.png)
![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)
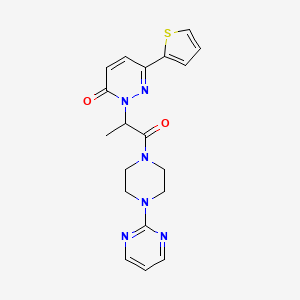
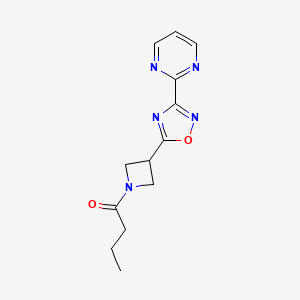
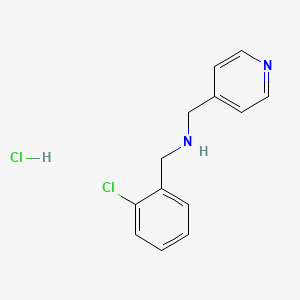
![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)
![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2673412.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)
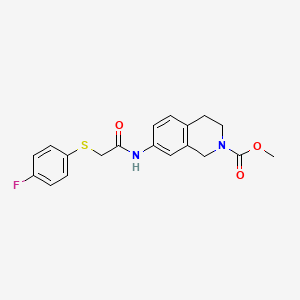
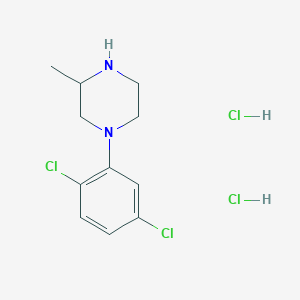
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)